molecular formula C6H10O4S B017403 2-Mercaptomethylglutaric acid CAS No. 106146-19-4

2-Mercaptomethylglutaric acid

Cat. No. B017403
Key on ui cas rn: 106146-19-4
M. Wt: 178.21 g/mol
InChI Key: LDFDXRPEWZHIML-UHFFFAOYSA-N
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Procedure details

Name
O=C(O)CCC(CSC(=O)c1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[S:9][CH2:10][CH:11]([C:12](=[O:13])[OH:14])[CH2:15][CH2:16][C:17](=[O:18])[OH:19].[CH3:20][O:21][CH2:22][CH2:23][NH2:24]>>[SH:9][CH2:10][CH:11]([C:12](=[O:13])[OH:14])[CH2:15][CH2:16][C:17](=[O:18])[OH:19]

Inputs

Step One
Name
O=C(O)CCC(CSC(=O)c1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)CCC(CSC(=O)c1ccccc1)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCCN

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CCC(CS)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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